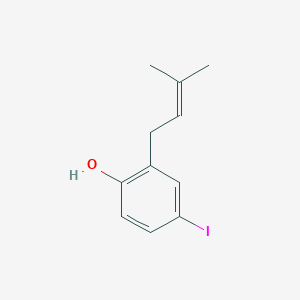

4-Iodo-2-(3-methylbut-2-en-1-yl)phenol

Übersicht

Beschreibung

“4-Iodo-2-(3-methylbut-2-en-1-yl)phenol” is a chemical compound with the molecular formula C11H13IO. It has a molecular weight of 288.12 .

Synthesis Analysis

The synthesis of this compound involves two stages . In the first stage, p-Iodophenol reacts with sodium in diethyl ether at 0℃ for 3 hours. In the second stage, prenyl bromide is added to the mixture and the reaction is carried out in diethyl ether at 25℃ for 8 hours .Wissenschaftliche Forschungsanwendungen

Phenolic Acids in Pharmacology

Phenolic acids like Chlorogenic Acid (CGA), a related phenolic compound, have shown a variety of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension properties, and more. These effects are significant, given the wide range of disorders they can potentially treat, such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. The hepatoprotective effects of phenolic acids are particularly noteworthy, offering protection from chemical or lipopolysaccharide-induced injuries. This broad spectrum of biological activities opens up a wide array of potential therapeutic applications for phenolic compounds similar to 4-Iodo-2-(3-methylbut-2-en-1-yl)phenol in pharmacology (Naveed et al., 2018).

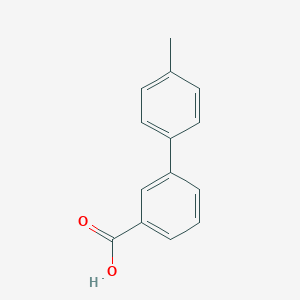

Fluorescent Chemosensors

Compounds based on 4-methyl-2,6-diformylphenol (DFP), a structure related to 4-Iodo-2-(3-methylbut-2-en-1-yl)phenol, are important in developing chemosensors for various analytes. These chemosensors can detect metal ions, anions, neutral molecules, and different pH regions with high selectivity and sensitivity. The presence of two formyl groups on DFP allows for modulating sensing selectivity and sensitivity, indicating a promising research avenue for developing new chemosensors (Roy, 2021).

Bound Phenolics in Food

The occurrence of phenolic compounds in food, their absorption mechanisms, and the potential to release phenolics associated with cell walls through various food processes have been a subject of extensive research. Understanding these mechanisms is essential for improving the quality control in the growing functional food industry and for the potential health benefits that bound phenolic compounds may provide (Acosta-Estrada et al., 2014).

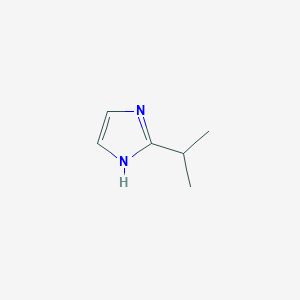

Therapeutic Potential of Thymol

Thymol, a monoterpene phenol structurally similar to 4-Iodo-2-(3-methylbut-2-en-1-yl)phenol, exhibits a variety of pharmacological properties, including antioxidant, anti-inflammatory, analgesic, antibacterial, antifungal, antiseptic, and antitumor activities. Its therapeutic actions against cardiovascular, neurological, rheumatological, gastrointestinal, metabolic, and malignant diseases showcase the potential of phenolic compounds in medical applications. The beneficial effects of thymol are largely attributed to its anti-inflammatory, antioxidant, and antihyperlipidemic effects, among others, emphasizing the wide-ranging therapeutic potential of similar phenolic compounds (Nagoor Meeran et al., 2017).

Wirkmechanismus

Mode of Action

It’s known that benzylic halides, such as this compound, typically react via an sn1 or sn2 pathway .

Biochemical Pathways

It’s known that this compound is used in the synthesis of functionalized cyclic boronates , which suggests it may play a role in boronate-related biochemical pathways.

Eigenschaften

IUPAC Name |

4-iodo-2-(3-methylbut-2-enyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO/c1-8(2)3-4-9-7-10(12)5-6-11(9)13/h3,5-7,13H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IATHVBOBDPRFCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)I)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590205 | |

| Record name | 4-Iodo-2-(3-methylbut-2-en-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-2-(3-methylbut-2-en-1-yl)phenol | |

CAS RN |

151071-03-3 | |

| Record name | 4-Iodo-2-(3-methylbut-2-en-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

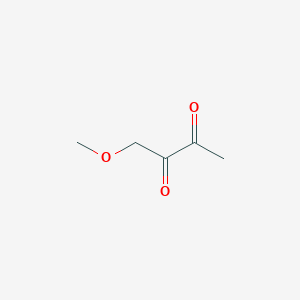

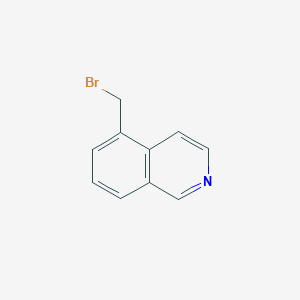

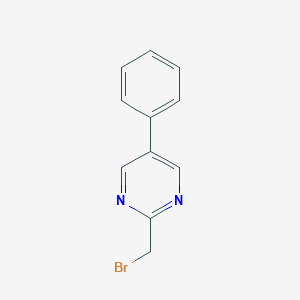

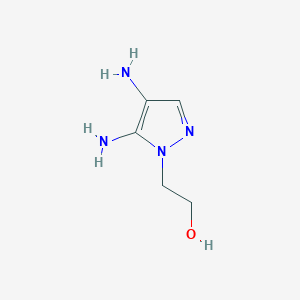

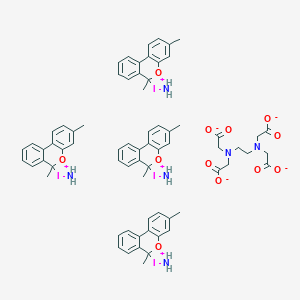

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(Furo[3,2-b]pyridin-2-ylmethyl)acetamide](/img/structure/B115242.png)

![N-[(3R,4R,5S,6R)-4,5-dihydroxy-2-[(2S,3S,4S,5S,6R)-4-hydroxy-5-methoxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B115250.png)